N-Lignoceroyl-DL-dihydrosphingosine
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Overview
Description
N-Lignoceroyl-DL-dihydrosphingosine is a long-chain amide that belongs to the family of N-acyl sphingolipids. This compound is known for its bioactive properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Lignoceroyl-DL-dihydrosphingosine typically involves the reaction of dihydroxyoctadecan with tetracosanoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Lignoceroyl-DL-dihydrosphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Lignoceroyl-DL-dihydrosphingosine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-tumor properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of N-Lignoceroyl-DL-dihydrosphingosine involves its interaction with specific molecular targets and pathways. It is known to modulate cellular signaling pathways, including those involved in inflammation and apoptosis. The compound exerts its effects by binding to receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxy-2-octadecanyl]-24-hydroxytetracosanamide
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
Uniqueness
N-Lignoceroyl-DL-dihydrosphingosine is unique due to its specific stereochemistry and long-chain structure, which contribute to its distinct bioactive properties. Compared to similar compounds, it has shown superior anti-inflammatory and anti-tumor activities, making it a valuable molecule for therapeutic research .
Properties
IUPAC Name |
N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLYVSYSBPLDOA-GYOJGHLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](CCCCCCCCCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585209 |
Source
|
Record name | N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75196-33-7 |
Source
|
Record name | N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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